1-Cyclopentylpyrazol-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-cyclopentylpyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-8-5-9-10(6-8)7-3-1-2-4-7/h5-7,11H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCRJNSISFQOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50515316 | |
| Record name | 1-Cyclopentyl-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75702-86-2 | |
| Record name | 1-Cyclopentyl-1H-pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75702-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyclopentyl-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50515316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Cyclopentylpyrazol 4 Ol and Analogous Pyrazole Derivatives
Cyclocondensation Strategies for Pyrazole (B372694) Core Formation.mdpi.comnih.govorganic-chemistry.org
Cyclocondensation reactions represent the most traditional and widely employed approach for constructing the pyrazole ring. mdpi.comnih.gov These methods typically involve the reaction of a hydrazine (B178648) derivative with a 1,3-dielectrophilic species.
Reactions of Hydrazines with 1,3-Dicarbonyl Compounds.mdpi.com
The condensation of hydrazines with 1,3-dicarbonyl compounds is a foundational and straightforward method for synthesizing polysubstituted pyrazoles. mdpi.comnih.gov The reaction, first reported by Knorr in 1883, involves the reaction of a hydrazine derivative with a β-diketone. nih.gov A significant challenge in this synthesis is the potential formation of two regioisomers when an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine are used. mdpi.com
For the synthesis of 1-Cyclopentylpyrazol-4-ol, cyclopentylhydrazine (B1295993) would be reacted with a suitable 1,3-dicarbonyl compound. The choice of the dicarbonyl component is crucial for introducing the hydroxyl group at the C4 position. A potential precursor could be a β-ketoester or a malonic ester derivative that can be subsequently converted to the desired 4-ol.
Recent advancements have focused on improving the regioselectivity of this reaction. For instance, Gosselin and co-workers discovered that conducting the cyclocondensation of aryl hydrochloride hydrazines with 1,3-diketones in aprotic dipolar solvents like N,N-dimethylacetamide (DMA) at room temperature leads to good yields and high regioselectivity, favoring one isomer over the other. nih.gov In contrast, traditional conditions using protic solvents like ethanol (B145695) often result in a mixture of regioisomers. nih.gov
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of 1-Aryl-3,4,5-substituted Pyrazoles
| Solvent | Temperature | Isomer Ratio (11:12) | Yield (%) |
|---|---|---|---|
| N,N-Dimethylacetamide | Room Temperature | 98:2 | 74-77 |
| Ethanol | Room Temperature | Equimolar Mixture | - |
Data sourced from a study on the condensation of arylhydrazine with 4,4,4-trifluoro-1-arylbutan-1,3-diketones. nih.gov
Cycloaddition with α,β-Unsaturated Carbonyl Compounds.mdpi.com
Another versatile cyclocondensation strategy involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. mdpi.com This method typically proceeds through a Michael addition of the hydrazine to the α,β-unsaturated system, followed by intramolecular cyclization and subsequent oxidation or elimination to afford the aromatic pyrazole ring. mdpi.combeilstein-journals.org
The reaction of hydrazines with α,β-unsaturated ketones often yields pyrazolines, which then require an oxidation step to form the corresponding pyrazoles. mdpi.com However, if the α,β-unsaturated carbonyl compound contains a leaving group at the β-position, the pyrazole can be formed directly through elimination. mdpi.com
A study by the Corradi group demonstrated the synthesis of 3,5-disubstituted-1H-pyrazoles via the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds under microwave irradiation and solvent-free conditions, achieving high yields in short reaction times. mdpi.com
Table 2: Synthesis of 3,5-Disubstituted-1H-pyrazoles from α,β-Unsaturated Carbonyl Compounds
| α,β-Unsaturated Ketone | Product | Yield (%) |
|---|---|---|
| trans-4-Phenyl-3-buten-2-one | Corresponding 3,5-disubstituted-1H-pyrazole | High |
| β-Ionone | Corresponding 3,5-disubstituted-1H-pyrazole | High |
| trans-Chalcone | Corresponding 3,5-disubstituted-1H-pyrazole | High |
Data from a study by the Corradi group. mdpi.com
Cyclization of Hydrazine Derivatives with Alkynes.mdpi.comrhhz.net
The reaction of hydrazine derivatives with acetylenic ketones is a long-established method for pyrazole synthesis. mdpi.com Similar to the reaction with 1,3-dicarbonyls, this approach can also lead to a mixture of regioisomers. mdpi.com The regioselectivity is influenced by the nature of the substituents on both the hydrazine and the alkyne.
A greener synthetic methodology was developed for the synthesis of fused pyrazoles through the simple cyclization of o-alkynylchalcones with hydrazine in methanol, providing the products in moderate to good yields. rhhz.net The electronic nature of the substituents on the phenyl ring of the chalcone (B49325) was found to influence the reaction yield. rhhz.net
Transition Metal-Catalyzed Routes.mdpi.commdpi.com
Transition metal catalysis has emerged as a powerful tool in organic synthesis, offering novel and efficient pathways to a wide variety of heterocyclic compounds, including pyrazoles. mdpi.com These methods often provide advantages in terms of selectivity, functional group tolerance, and milder reaction conditions compared to traditional methods.
Palladium-Catalyzed Protocols (e.g., Cu-free Pd-nanoparticle catalysis).mdpi.com
Palladium catalysis is particularly prominent in cross-coupling reactions for the formation of C-C and C-N bonds. mdpi.com Palladium-catalyzed methods for pyrazole synthesis often involve the functionalization of a pre-existing pyrazole ring or the construction of the ring itself. rsc.orgnih.govacademie-sciences.fr
For example, a method for the palladium-catalyzed C-N coupling of aryl triflates with pyrazole derivatives has been developed using tBuBrettPhos as a ligand, which proceeds in high yields. nih.govacs.org While this method focuses on N-arylation, similar principles can be applied to the synthesis of N-alkylated pyrazoles like this compound.
A four-component coupling reaction catalyzed by palladium allows for the synthesis of pyrazole derivatives from a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide. organic-chemistry.org Furthermore, sequential palladium-catalyzed coupling-cyclocondensation-coupling reactions have been utilized to prepare biaryl-substituted pyrazoles with high fluorescence quantum yields. rsc.org
Copper-Promoted Oxidative Cycloadditions.organic-chemistry.org
Copper-catalyzed reactions have gained significant attention due to the low cost and low toxicity of copper compared to other transition metals. organic-chemistry.org Copper-promoted aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates provides a convenient and atom-economical route to substituted pyrazoles. organic-chemistry.orgnih.govacs.org This reaction utilizes inexpensive Cu₂O as the promoter and air as the green oxidant. organic-chemistry.orgacs.org
The reaction proceeds with high regioselectivity and tolerates a range of functional groups on both the hydrazine and the alkynoate. organic-chemistry.org A study by Guo and Zheng identified Cu₂O and Cs₂CO₃ in toluene (B28343) as the most effective catalytic system, achieving an 85% yield for the model reaction. organic-chemistry.org
Table 3: Optimization of Copper-Promoted Oxidative Cycloaddition
| Copper Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|
| Cu₂O | Cs₂CO₃ | Toluene | 85 |
Data from a study by Guo and Zheng. organic-chemistry.org
This methodology was successfully applied to various aromatic N-methyl hydrazines and alkynoates, yielding the desired pyrazoles in good to moderate yields. organic-chemistry.org
Rhodium-Catalyzed Addition-Cyclization Reactions
Rhodium catalysis has emerged as a powerful tool for the construction of highly substituted pyrazoles. A notable strategy involves the rhodium-catalyzed addition-cyclization of hydrazines with alkynes. researchgate.nettandfonline.commdpi.comchemicalbook.com This cascade reaction proceeds under mild conditions and involves the addition of a C-N bond from the hydrazine to an alkyne, followed by an intramolecular dehydration cyclization. researchgate.nettandfonline.commdpi.comchemicalbook.com A key feature of this method is the unexpected cleavage of a C-N bond within the hydrazine starting material. researchgate.nettandfonline.commdpi.comchemicalbook.com
The reaction is typically catalyzed by a rhodium complex such as [Cp*RhCl₂]₂ in the presence of an additive like sodium acetate (B1210297) (NaOAc) and a solvent like acetonitrile (B52724) (MeCN). researchgate.net This method demonstrates good functional group tolerance and can produce pyrazoles in high yields. researchgate.net Studies have shown that electron-donating groups on the hydrazine can enhance reaction yields, while steric hindrance or electron-withdrawing groups may decrease efficiency. researchgate.net Symmetrical alkynes have been found to be more effective than unsymmetrical ones in this transformation. researchgate.net
Another rhodium-catalyzed approach involves a three-component reaction of enaminones, aryl hydrazine hydrochlorides, and alkynes. rsc.orgontosight.ai This method allows for the chemo-selective synthesis of N-(o-alkenylaryl) pyrazoles through a C-H alkenylation process. rsc.org The proposed mechanism begins with the formation of a pyrazole ring from the enaminone and hydrazine, followed by a rhodium-catalyzed C-H activation and subsequent alkenylation with the alkyne. ontosight.ai
Table 1: Rhodium-Catalyzed Synthesis of Pyrazoles
| Catalyst System | Starting Materials | Key Features | Ref |
|---|---|---|---|
| [Cp*RhCl₂]₂ / NaOAc | Hydrazines, Alkynes | C-N bond cleavage, mild conditions | researchgate.net |
Photoredox-Catalyzed Synthesis of Pyrazoles
Visible-light photoredox catalysis has gained prominence as a green and efficient method for synthesizing pyrazoles under mild conditions. uniovi.esvulcanchem.com These reactions often utilize air as a terminal oxidant, making them environmentally benign. uniovi.es
Photoclick Cycloaddition and Oxidative Deformylation Sequences
A novel approach for the regioselective synthesis of pyrazoles combines a photoclick cycloaddition with a photocatalyzed oxidative deformylation. nih.gov This domino sequence utilizes α,β-unsaturated aldehydes as synthetic equivalents of alkynes, with the aldehyde group acting as a photoremovable directing group. nih.gov The process begins with a 1,3-dipolar cycloaddition between a nitrile imine, generated in situ from a tetrazole precursor, and the α,β-unsaturated aldehyde. nih.gov This is followed by a photoredox-catalyzed Norrish-type fragmentation of the resulting formyl pyrazoline to yield the pyrazole. nih.gov
This methodology has been successfully demonstrated using inexpensive organic photocatalysts like eosin (B541160) Y under green light-emitting diode (LED) irradiation. nih.gov The reaction proceeds with excellent regioselectivity and tolerates a broad range of functional groups on the starting materials. Mechanistic studies suggest the involvement of an aminyl radical cation intermediate, which undergoes C-C bond fragmentation to form the pyrazole.
Light-Emitting Diode (LED) Irradiation Methods
The use of LEDs as a light source in photoredox catalysis offers several advantages, including low energy consumption and precise wavelength control. In the context of pyrazole synthesis, LED irradiation has been employed to drive various transformations. For instance, a relay visible-light photoredox catalysis strategy has been developed for the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. This method involves three successive photoredox cycles with a single photocatalyst, leading to the formation of complex pyrazole scaffolds.
Another application of LED irradiation is in the photocatalyzed reaction of hydrazine with Michael acceptors to produce polysubstituted pyrazoles. uniovi.es This reaction is believed to proceed through the oxidation of hydrazine to diazene, which then adds to the Michael acceptor. uniovi.es
Multicomponent and One-Pot Synthetic Approaches
Multicomponent reactions (MCRs) and one-pot syntheses have become increasingly popular for the construction of pyrazole derivatives due to their efficiency, atom economy, and operational simplicity. These strategies allow for the rapid assembly of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates.
A common and classic method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. MCRs have been developed to generate the 1,3-dicarbonyl compounds in situ, which then react with hydrazines to form pyrazoles. For example, 1,3-diketones can be formed in situ from enolates and carboxylic acid chlorides, followed by cyclization with hydrazine. Similarly, a one-pot synthesis of pyrazoles from arenes and carboxylic acids has been developed, proceeding through the successive formation of ketones and β-diketones, followed by heterocyclization with hydrazine.
In Situ Formation of Reactive Intermediates (e.g., Hydrazones, Diazo Compounds)
A key feature of many multicomponent and one-pot pyrazole syntheses is the in situ formation of reactive intermediates like hydrazones and diazo compounds. ontosight.ai This circumvents the need to handle these often unstable or hazardous compounds separately.
Hydrazones can be generated in situ by the condensation of aldehydes or ketones with hydrazines. For instance, a copper(II)-catalyzed cascade reaction of saturated ketones with hydrazines involves the in situ generation of an enone intermediate, which then undergoes a [3+2] annulation with hydrazine to form 1,3-disubstituted pyrazoles. In another example, the reaction of α,β-alkynic aldehydes with hydrazines in a one-pot reaction leads to the in situ formation of α,β-alkynic hydrazones, which then cyclize to form pyrazoles. vulcanchem.com
Diazo compounds, which are valuable precursors for pyrazoles via 1,3-dipolar cycloaddition reactions, can also be generated in situ. uniovi.es A common method involves the base-mediated decomposition of tosylhydrazones, a process known as the Bamford-Stevens reaction. The in situ generated diazo compounds can then react with alkynes to produce pyrazoles. For example, a one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of aromatic aldehydes with tosylhydrazine to form a tosylhydrazone in situ, which then undergoes a cycloaddition with a terminal alkyne. The explosive diazoacetonitrile has also been generated and used in situ for the synthesis of CN-pyrazoles, making this otherwise hazardous reagent more accessible.
Table 2: Examples of In Situ Generated Intermediates in Pyrazole Synthesis
| Intermediate | Generation Method | Subsequent Reaction | Ref |
|---|---|---|---|
| Hydrazone | Condensation of aldehyde/ketone with hydrazine | Intramolecular cyclization, annulation | vulcanchem.com |
| Diazo Compound | Decomposition of tosylhydrazone (Bamford-Stevens) | 1,3-Dipolar cycloaddition with alkynes |
Stereoselective Synthesis of Cyclopentyl-Substituted Pyrazoles
The development of stereoselective methods for the synthesis of pyrazoles, particularly those bearing chiral substituents like a cyclopentyl group, is of significant interest for applications in medicinal chemistry. While general methods for asymmetric pyrazole synthesis are established, specific strategies for introducing a stereodefined cyclopentyl group are more specialized.
One approach involves the use of chiral starting materials. For instance, the synthesis of chiral pyrazoles with a stereogenic center attached to a nitrogen atom has been achieved through a cascade reaction of terminal alkynes with α-chiral tosylhydrazones. This method has been applied to tosylhydrazones derived from chiral ketones, such as 2-methoxycyclohexanone, which is structurally related to a cyclopentyl precursor. The reaction proceeds with retention of stereochemistry.
Another strategy is the use of organocatalysis for the atroposelective construction of axially chiral biaryl systems containing a pyrazole ring. In one study, various alkyl-substituted naphthyl-pyrazoles were synthesized with high enantioselectivity, including a derivative with a cyclopentyl group at the 3-position of the pyrazole ring.
Furthermore, the synthesis of specific, complex chiral molecules containing a cyclopentyl-pyrazole moiety often relies on multi-step sequences where the stereochemistry is introduced early and carried through subsequent transformations. For example, the synthesis of a compound with a (1S,3R)-3-fluorocyclopentyl group attached to a pyrazole was noted to require asymmetric synthesis or resolution to establish the desired stereochemistry. The separation of racemic mixtures of cyclopentyl-substituted pyrazoles using chiral high-performance liquid chromatography (HPLC) is also a viable method to obtain enantiomerically pure compounds. rsc.org
Green Chemistry Principles in Pyrazole Synthesis
The development of synthetic routes for pyrazole derivatives, including this compound, is increasingly guided by the principles of green chemistry. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govtandfonline.com Key strategies in this endeavor include the use of solvent-free reaction conditions and energy-efficient techniques like microwave irradiation. nih.govrsc.org
Solvent-Free Conditions
The elimination of organic solvents is a primary goal in green chemistry, as they are often toxic, volatile, and contribute significantly to chemical waste. tandfonline.comtandfonline.com Solvent-free synthesis offers a more environmentally benign and cost-effective alternative for preparing pyrazole derivatives. tandfonline.comtandfonline.com These reactions can be conducted by grinding the neat reagents together, sometimes with a catalyst, or by heating them in the absence of a solvent. jetir.orgresearchgate.net
Several methods for the solvent-free synthesis of pyrazoles have been developed. One approach involves the reaction of 1,2-dibenzoylhydrazines with isocyanides and dialkyl acetylenedicarboxylates in the presence of tetrabutylammonium (B224687) bromide (TBAB) at room temperature. tandfonline.comtandfonline.com This method provides good yields (75–86%) and allows for the recovery and reuse of the ionic salt catalyst. tandfonline.comtandfonline.com Another strategy employs montmorillonite (B579905) K10 clay as a reusable catalyst for a domino reaction that produces 1,3,4-trisubstituted pyrazoles. rsc.org It was noted that the presence of organic solvents actually had a negative effect on the formation of the pyrazole in this system. rsc.org
The synthesis of pyrazoles via the 1,3-dipolar cycloaddition of diazo compounds to alkynes can also be performed under solvent-free conditions by simple heating, resulting in high yields without the need for purification. rsc.org Additionally, multicomponent reactions, which allow for the synthesis of complex molecules in a single step, have been successfully adapted to solvent-free conditions for producing pyrano[2,3-c]pyrazole derivatives. jetir.org
Table 1: Comparison of Solvent-Free vs. Solvent-Based Pyrazole Synthesis
| Method | Catalyst/Conditions | Solvent | Reaction Time | Yield | Reference(s) |
|---|---|---|---|---|---|
| 3-Component Reaction | Tetrabutylammonium Bromide (TBAB) | None | Not specified | 75-86% | tandfonline.com, tandfonline.com |
| 3-Component Reaction | None | Acetone | 72 hours | 75% | tandfonline.com |
| Domino Reaction | Montmorillonite K10 | None | Not specified | Good | rsc.org |
| Cycloaddition | Heating | None | Not specified | High | rsc.org |
Microwave Irradiation
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. mdpi.comdergipark.org.tr By directly coupling with the molecules in the reaction mixture, microwave irradiation leads to rapid and uniform heating, which can dramatically reduce reaction times, increase product yields, and improve selectivity. mdpi.comscielo.brresearchgate.net This technology is particularly well-suited for the synthesis of heterocyclic compounds like pyrazoles. dergipark.org.treresearchco.com
A variety of pyrazole derivatives have been synthesized efficiently using microwave irradiation. For instance, the condensation of chalcones with thiosemicarbazide (B42300) under microwave irradiation (100 W, 50 °C) produces 1-thiocarbamoyl-4,5-dihydro-1H-pyrazoles in just 15 minutes, a significant improvement over the 4 hours required with conventional reflux. scielo.br Similarly, the reaction of β-ketoesters with substituted hydrazines can be accomplished with microwave heating to yield 5-aminopyrazoles in excellent yields. rsc.org
Microwave-assisted synthesis can be combined with other green chemistry principles, such as the use of water as a solvent or solvent-free conditions, to create even more sustainable protocols. rsc.orgscielo.br For example, a rapid and green method for synthesizing sugar-based pyrazole derivatives has been developed using water as the solvent under microwave irradiation. rsc.org Another study demonstrated the synthesis of dihydro-pyrazoles from dibenzalacetones and hydrazines under microwave irradiation (100 W, 75 °C) with reaction times ranging from 15 to 70 minutes. mdpi.com
Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Pyrazole Synthesis
| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference(s) |
|---|---|---|---|---|
| Condensation of Chalcones and Thiosemicarbazide | 4 hours (Reflux) | 15 minutes | Not specified | scielo.br |
| Cyclocondensation of Enones and Semicarbazide | Not specified | 4 minutes | 82-96% yield | dergipark.org.tr |
| Synthesis of Dihydro-pyrazoles | Not specified | 15-70 minutes | Good yields | mdpi.com |
Solid-Phase Organic Synthesis (SPOS) of Pyrazole Libraries
Solid-phase organic synthesis (SPOS) is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for high-throughput screening in drug discovery. mdpi.commdpi.com In this technique, the starting material is covalently attached to an insoluble polymer support (resin), and subsequent reactions are carried out. Excess reagents and by-products are then simply washed away, eliminating the need for traditional purification methods like chromatography after each step. acs.org
This methodology has been successfully applied to the synthesis of diverse pyrazole libraries. A common strategy involves immobilizing a β-ketoester or a similar precursor onto a resin. For example, a Rink amide resin can be loaded with an acetyl-bearing moiety, which then undergoes a sequence of reactions including Claisen condensation, α-alkylation, and finally cyclization with a substituted hydrazine to form the pyrazole ring. mdpi.com At the end of the sequence, the final product is cleaved from the solid support. acs.org
Different resins and linker strategies have been developed to accommodate various reaction conditions and to allow for different points of diversity in the final pyrazole structure. Germanium-based linkers have been used for the parallel synthesis of pyrazoles, where cleavage from the resin is achieved using trifluoroacetic acid (TFA) or bromine. acs.org Cellulose, a low-cost and versatile biopolymer, has also been employed as a solid support for preparing pyrazole libraries. academie-sciences.fr In one method, an efficient solid-supported synthesis of 5-N-alkylamino and 5-N-arylamino pyrazoles was achieved using a resin-immobilized β-ketoamide as the starting material. acs.org The use of a solid support in this case also simplified the removal of the noxious Lawesson's reagent used in the reaction. acs.org
The ability to perform reactions in parallel and to automate the process makes SPOS an invaluable tool for exploring the structure-activity relationships of pyrazole derivatives by creating large and diverse libraries of compounds, such as the 11,760-compound library of pyrazoles and isoxazoles generated in one study. mdpi.com
Table 3: Overview of Solid-Phase Synthesis Strategies for Pyrazole Libraries
| Resin/Support Type | Key Intermediate on Resin | Cleavage Agent | Key Features | Reference(s) |
|---|---|---|---|---|
| Rink Amide Resin | Acetyl-bearing moiety / β-diketone | Not specified | Four sequential reaction steps; generated a library of 11,760 compounds. | mdpi.com |
| Resin-immobilized β-ketoamide | β-ketoamide | Trifluoroacetic acid (TFA) | Allows for synthesis of 5-N-alkyl/arylamino pyrazoles; simplifies removal of Lawesson's reagent. | acs.org |
| Germanium-based Linker | Enaminone | TFA, Bromine (Br₂) | Allows for regioselectivity studies; ipso-degermylative cleavage. | acs.org |
Comprehensive Spectroscopic Characterization Techniques for 1 Cyclopentylpyrazol 4 Ol Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1-Cyclopentylpyrazol-4-ol, a combination of one-dimensional and two-dimensional NMR techniques provides a complete picture of its atomic arrangement.
Proton (¹H) NMR for Chemical Environment Analysis
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃) on a 500 MHz spectrometer, reveals distinct signals corresponding to each unique proton.
A broad singlet observed at 8.44 ppm is attributed to the hydroxyl (-OH) proton, with its broadness indicating chemical exchange. The pyrazole (B372694) ring protons appear as two distinct singlets at 7.09 ppm and 7.07 ppm. The proton on the carbon adjacent to the cyclopentyl-substituted nitrogen is likely represented by one of these singlets, while the other corresponds to the proton on the carbon bearing the hydroxyl group.
The cyclopentyl group protons exhibit more complex signals. The single proton attached to the nitrogen of the pyrazole ring (the methine proton) appears as a quintet at 4.49 ppm with a coupling constant (J) of 7.0 Hz, indicating coupling with four neighboring protons. The remaining eight protons of the cyclopentyl ring appear as multiplets in the upfield region, specifically between 2.05-2.13 ppm (2H), 1.74-1.90 ppm (4H), and 1.57-1.67 ppm (2H), consistent with the saturated aliphatic nature of the cyclopentyl ring.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |
|---|---|---|---|---|
| 8.44 | br. s | - | 1H | -OH |
| 7.09 | s | - | 1H | Pyrazole-H |
| 7.07 | s | - | 1H | Pyrazole-H |
| 4.49 | quintet | 7.0 | 1H | N-CH (Cyclopentyl) |
| 2.05-2.13 | m | - | 2H | Cyclopentyl-CH₂ |
| 1.74-1.90 | m | - | 4H | Cyclopentyl-CH₂ |
br. s = broad singlet, s = singlet, quintet = quintet, m = multiplet
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. The ¹³C NMR spectrum of this compound, recorded at 125 MHz in CDCl₃, shows six distinct signals, corresponding to the different carbon environments in the molecule.
The carbon atom of the pyrazole ring attached to the hydroxyl group is assigned to the signal at 141.1 ppm. The other two carbon atoms of the pyrazole ring are observed at 127.6 ppm and 115.0 ppm. The methine carbon of the cyclopentyl group directly attached to the nitrogen atom of the pyrazole ring resonates at 63.3 ppm. The aliphatic methylene carbons of the cyclopentyl ring appear at 32.8 ppm and 24.0 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) (ppm) | Assignment |
|---|---|
| 141.1 | C-OH (Pyrazole) |
| 127.6 | Pyrazole-C |
| 115.0 | Pyrazole-C |
| 63.3 | N-CH (Cyclopentyl) |
| 32.8 | Cyclopentyl-CH₂ |
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Connectivity and Correlation
While specific experimental 2D NMR data for this compound is not widely available in the literature, the expected correlations can be inferred from its structure and the 1D NMR data.
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For this compound, strong cross-peaks would be expected between the methine proton of the cyclopentyl group (at 4.49 ppm) and the adjacent methylene protons (2.05-2.13 ppm and 1.74-1.90 ppm). Correlations would also be observed between the different methylene protons within the cyclopentyl ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would definitively link the proton signals to their corresponding carbon signals. For instance, the proton signal at 4.49 ppm would show a cross-peak with the carbon signal at 63.3 ppm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. This provides detailed structural information. Although specific MS/MS data for this compound is not available, general fragmentation pathways for pyrazole derivatives can be proposed.
Upon ionization, the molecular ion would likely undergo fragmentation through several pathways. A common fragmentation for N-substituted pyrazoles involves the cleavage of the substituent from the ring. In this case, the loss of the cyclopentyl group would be a probable fragmentation pathway. Another potential fragmentation could involve the loss of small neutral molecules such as CO or N₂ from the pyrazole ring, which is characteristic of many heterocyclic compounds. The precise fragmentation pattern would provide valuable confirmation of the compound's structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the vibrational frequencies of specific bonds and functional groups within the molecule. For this compound, these techniques are instrumental in identifying its key structural features: the pyrazole ring, the cyclopentyl substituent, and the hydroxyl group.
The IR spectrum of a molecule is generated when it absorbs infrared radiation, causing specific bonds to vibrate at characteristic frequencies. The fundamental requirement for a vibrational mode to be IR active is a change in the dipole moment of the molecule during the vibration. In contrast, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule.
For this compound, the IR spectrum is expected to show a prominent, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. utdallas.edu The broadness of this peak is typically due to intermolecular hydrogen bonding. The C-H stretching vibrations of the cyclopentyl group and the pyrazole ring would appear in the 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. derpharmachemica.comresearchgate.net
The pyrazole ring itself has a set of characteristic vibrational modes. The C=N and C=C stretching vibrations within the ring are expected to produce absorption bands in the 1400-1600 cm⁻¹ region. derpharmachemica.com The in-plane and out-of-plane bending vibrations of the ring C-H and N-H bonds would also give rise to distinct peaks in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy would provide complementary information. The C-C stretching modes of the cyclopentyl ring and the symmetric breathing modes of the pyrazole ring are often strong in the Raman spectrum. The O-H stretch, while strong in the IR, is typically weak in the Raman spectrum.
Interactive Table: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |
| O-H Stretch | 3200-3600 | IR | Strong, Broad |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Medium |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman | Strong |
| C=N/C=C Ring Stretch | 1400-1600 | IR, Raman | Medium to Strong |
| C-O Stretch | 1050-1150 | IR | Medium |
| Pyrazole Ring Bending | 800-1200 | IR, Raman | Medium |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Elucidation
For this compound, obtaining a suitable single crystal would be the first and often most challenging step. If successful, X-ray crystallographic analysis would provide definitive proof of its molecular structure. The analysis would confirm the planarity of the pyrazole ring and determine the conformation of the cyclopentyl ring substituent relative to the pyrazole core.
A key feature that would be revealed is the nature of the intermolecular interactions, particularly the hydrogen bonding involving the hydroxyl group. It is expected that the hydroxyl group would act as a hydrogen bond donor to the nitrogen atom of a neighboring pyrazole ring or to the oxygen atom of another hydroxyl group, leading to the formation of supramolecular assemblies such as chains or networks. mdpi.comresearchgate.net The N-H…N distances in such hydrogen-bonded structures of pyrazole derivatives are typically in the range of 2.8 to 3.0 Å. mdpi.com
While specific crystallographic data for this compound is not available, the table below presents typical crystallographic parameters observed for related pyrazole derivatives. spast.orgresearchgate.net
Interactive Table: Typical Crystallographic Parameters for Pyrazole Derivatives
| Parameter | Typical Value Range |
| Crystal System | Monoclinic, Orthorhombic |
| Space Group | P2₁/c, P-1, P2₁2₁2₁ |
| C-C Bond Length (pyrazole) | 1.38 - 1.42 Å |
| C-N Bond Length (pyrazole) | 1.33 - 1.37 Å |
| N-N Bond Length (pyrazole) | 1.34 - 1.38 Å |
| C-O Bond Length | 1.35 - 1.39 Å |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aromaticity Confirmation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like pyrazole derivatives, the most common transitions are π → π* transitions, which are typically observed at shorter wavelengths (higher energy) and are characterized by high molar absorptivity. beilstein-journals.orgnih.gov Less intense n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital, may also be observed at longer wavelengths.
The UV-Vis spectrum of this compound in a suitable solvent, such as ethanol (B145695) or acetonitrile (B52724), is expected to show a strong absorption band corresponding to the π → π* transition of the pyrazole ring. The position of this absorption maximum (λmax) is influenced by the substituents on the ring. The cyclopentyl group, being an alkyl group, is expected to have a minor effect on the λmax. The hydroxyl group, being an auxochrome, may cause a slight bathochromic (red) shift of the absorption maximum. Substitution on the pyrazole ring can lead to shifts in the absorption maxima. For instance, substitution at the 4-position generally leads to a larger bathochromic shift compared to substitution at the 3 or 5 positions. researching.cn
The presence of a distinct absorption band in the UV region would serve as strong evidence for the aromaticity of the pyrazole ring in this compound.
Interactive Table: Expected UV-Vis Absorption Data for this compound
| Transition | Expected λmax Range (nm) | Molar Absorptivity (ε) |
| π → π | 220 - 270 | High |
| n → π | > 270 | Low |
Computational Chemistry and Cheminformatics in the Study of 1 Cyclopentylpyrazol 4 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational in predicting the molecular properties of chemical compounds. These methods are instrumental in understanding the electronic structure and reactivity of molecules, as well as in predicting spectroscopic parameters.
Electronic Structure and Reactivity Predictions
Currently, there are no specific studies in the scientific literature that detail the electronic structure or reactivity of 1-Cyclopentylpyrazol-4-ol using quantum chemical methods. Such studies would typically involve the calculation of molecular orbitals (HOMO and LUMO), electrostatic potential maps, and reactivity descriptors to predict the compound's behavior in chemical reactions.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
The prediction of spectroscopic parameters, particularly NMR chemical shifts, through computational methods is a powerful tool for structure elucidation. However, no research articles or databases containing predicted NMR chemical shifts for this compound have been identified.
Molecular Mechanics and Molecular Dynamics Simulations
Molecular mechanics and molecular dynamics simulations are pivotal in exploring the conformational landscape and behavior of molecules in different environments.
Conformational Analysis and Flexibility Studies
There is a lack of published research on the conformational analysis and flexibility of this compound. Such studies would provide valuable insights into the three-dimensional shapes the molecule can adopt and their relative energies.
Solvent Effects and Solvation Models
The influence of solvents on the properties and behavior of this compound has not been a subject of specific computational investigation in the available literature. Solvation models are crucial for understanding how a compound behaves in a solution, which is vital for many chemical and biological applications.
Molecular Docking and Ligand-Protein Interaction Profiling
Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein. This method is fundamental in drug discovery for identifying potential therapeutic targets. A review of the literature indicates that no molecular docking or ligand-protein interaction profiling studies have been specifically conducted and published for this compound.
Identification of Potential Biological Targets
Without dedicated studies, the identification of potential biological targets for this compound remains speculative. Computational methods such as reverse docking, ligand-based similarity searching, and bioinformatics-driven target prediction rely on existing data, which is not available for this compound. While the pyrazole (B372694) scaffold is present in many biologically active molecules, extrapolating potential targets without specific computational or experimental validation would be scientifically unfounded.
Binding Affinity and Mode Predictions
Predicting the binding affinity and interaction modes of this compound with any potential target is unfeasible without an identified target. Molecular docking and molecular dynamics simulations, the primary tools for such predictions, require a defined protein structure. No published studies were found that have performed these calculations for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to build predictive models of biological activity based on the chemical structures of a series of compounds. nih.goveco-vector.com The development of a QSAR model requires a dataset of structurally related compounds with measured biological activity against a specific target. nih.gov As no such dataset involving this compound has been published, the generation or discussion of a relevant QSAR model is not possible.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Optimization
While numerous in silico tools exist to predict the ADMET properties of chemical compounds, specific, validated predictions for this compound are not present in the accessible literature. nih.govnih.govfrontiersin.org General predictions could be run using public web servers, but without experimental validation or peer-reviewed analysis, these results would lack the scientific rigor required for an authoritative article. Published research often focuses on series of pyrazole derivatives in the context of specific therapeutic targets, but none have included or focused on this compound. nih.gov
Large-Scale Computational Screening Methodologies
Large-scale computational screening, or high-throughput virtual screening, involves the rapid assessment of large chemical libraries against a biological target. nih.gov There is no evidence to suggest that this compound has been included in such public screening campaigns or that the results of any proprietary screenings have been published. The effectiveness and findings of such methodologies are entirely dependent on the specific research context, which is absent for this compound.
Investigation of Biological Activities and Pharmacological Potential of 1 Cyclopentylpyrazol 4 Ol Derivatives
Anti-inflammatory and Analgesic Efficacy
The therapeutic limitations of existing nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids have spurred interest in pyrazole (B372694) derivatives as alternative therapeutic options. sci-hub.se Numerous studies have demonstrated that these compounds possess significant anti-inflammatory and pain-relieving properties, often comparable or superior to established medications. nih.govafricaresearchconnects.com For instance, the pyrazole derivative FR140423 demonstrated anti-inflammatory effects that were two- to three-fold more potent than those of indomethacin (B1671933) in carrageenan-induced paw edema and adjuvant arthritis models. nih.gov
Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
A primary mechanism behind the anti-inflammatory action of pyrazole derivatives is their ability to inhibit key enzymes in the arachidonic acid cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). sci-hub.se These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.govnih.gov
Many pyrazole derivatives exhibit inhibitory activity against both COX isoforms, COX-1 and COX-2. mdpi.com Some compounds show selective inhibition of COX-2, which is the isoform activated during inflammation. mdpi.com The novel pyrazole derivative FR140423, for example, was found to be 150 times more selective for COX-2 than COX-1 in recombinant human cyclooxygenase enzyme assays. nih.gov Similarly, certain 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidine derivatives are potent inhibitors of PGE(2) generation through a direct effect on COX-2 activity. nih.gov
The development of dual COX/LOX inhibitors is considered a promising strategy to achieve anti-inflammatory effects while potentially mitigating the gastrointestinal and cardiovascular side effects associated with selective COX-2 inhibition. nih.govmdpi.com Research has suggested that the inhibition of both COX and LOX pathways is a possible mechanism for the anti-inflammatory action of certain pyrazole derivatives. sci-hub.se
Table 1: Cyclooxygenase (COX) Inhibition by Pyrazole Derivatives
| Compound/Derivative Class | Target Enzyme(s) | Selectivity | Key Findings | Reference(s) |
| FR140423 | COX-2 | 150-fold more selective for COX-2 over COX-1 | Potently inhibits prostaglandin (B15479496) E2 formation. | nih.gov |
| Carboxyphenylhydrazone derivative (N7) | COX-2 | Increased selectivity toward COX-2 | Adding an acetyl group increased selectivity from 0.197 to 47.979. | nih.gov |
| 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines | COX-1, COX-2 | Derivative 4b showed selectivity for COX-2. | Potent inhibitors of PGE(2) generation in murine macrophages. | nih.gov |
Modulation of Inflammatory Mediators (e.g., Cytokines, Chemokines)
Beyond their effects on the COX and LOX pathways, pyrazole derivatives can modulate the activity of other crucial inflammatory mediators. Dysregulated immune responses often involve the release of cytokines, such as tumor necrosis factor (TNF) and interleukins (ILs), as well as nitric oxide (NO). sci-hub.se Studies have shown that some of the most promising pyrazole derivatives exert their anti-inflammatory effects by inhibiting the synthesis or release of TNF-α, IL-6, and NO to varying degrees. sci-hub.se Flavocoxid, a natural product, suppresses inflammation not only by inhibiting COX and LOX but also by reducing the NF-κB-induced production of pro-inflammatory cytokines. nih.gov
Pain Inhibition Mechanisms (e.g., Opioid Receptor Activation, ASIC-1α Blockage)
The analgesic properties of pyrazole derivatives are linked to both their peripheral anti-inflammatory actions and their effects on central pain pathways. nih.gov Opioids, for example, relieve pain by acting at various sites in the central nervous system to modify both the somatosensory and affective aspects of the pain experience and by activating descending pain inhibitory circuits. nih.gov
A unique finding in the study of pyrazole derivatives is the evidence of a morphine-like analgesic mechanism. The pyrazole derivative FR140423 not only showed potent anti-hyperalgesic effects in a yeast-induced hyperalgesia model but also produced an analgesic effect in the tail-flick test, a model for centrally mediated analgesia. nih.gov Notably, these analgesic effects were blocked by the mu-opioid antagonist naloxone, suggesting a mechanism involving the activation of opioid receptors. nih.gov
Antimicrobial Spectrum (Antibacterial, Antifungal, Antiviral)
The pyrazole nucleus is a key pharmacophore in compounds exhibiting a broad range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.govnih.govmdpi.com These derivatives target various metabolic pathways in both Gram-positive and Gram-negative bacteria, making them a subject of interest in the face of growing antibiotic resistance. nih.govnih.gov
Activity against Gram-Positive and Gram-Negative Bacteria
Numerous studies have confirmed the efficacy of pyrazole derivatives against a wide array of bacterial pathogens. tsijournals.com These compounds have demonstrated inhibitory and bactericidal activity against both Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa, Acinetobacter baumannii). nih.govmdpi.com
The potency of these derivatives can be significant, with some compounds showing minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) at very low levels. For instance, bistrifluoromethyl pyrazole compounds have been identified as potent growth inhibitors of Gram-positive bacteria with MIC values as low as 0.25 μg/ml. nih.gov Imidazo-pyridine substituted pyrazole derivatives have been reported as potent broad-spectrum antibacterial agents with MBC values <1 μg/ml against several strains, outperforming ciprofloxacin (B1669076) in some cases. nih.gov Another study found that a 3,5-pyrazole compound exhibited high efficacy against Gram-positive strains (MIC = 0.125 µg/mL) and Gram-negative bacteria (MIC = 0.062–0.25 µg/mL). mdpi.com Similarly, certain pyrazole-derived hydrazones are potent and specific inhibitors of A. baumannii strains, with MIC values as low as 0.78 µg/mL. mdpi.com
Table 2: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives
| Derivative Class | Bacterial Strain(s) | Activity Metric | Result | Reference(s) |
| Bistrifluoromethyl Pyrazole | S. aureus (Gram-positive) | MIC | 0.25 µg/mL | nih.gov |
| Imidazo-pyridine Substituted Pyrazole | E. coli, K. pneumoniae, P. aeruginosa (Gram-negative) | MBC | <1 µg/mL | nih.gov |
| 3,5-Pyrazole Compound 3a | Gram-positive strains | MIC | 0.125 µg/mL | mdpi.com |
| 3,5-Pyrazole Compound 3a | Gram-negative strains | MIC | 0.062 - 0.25 µg/mL | mdpi.com |
| Pyrazole-derived Hydrazone | A. baumannii (Gram-negative) | MIC | 0.78 µg/mL | mdpi.com |
| Triazolo[4,3-a]pyrazine derivative 2e | E. coli (Gram-negative) | MIC | 16 µg/mL | mdpi.com |
| Triazolo[4,3-a]pyrazine derivative 2e | S. aureus (Gram-positive) | MIC | 32 µg/mL | mdpi.com |
Antibiofilm Properties
Bacterial biofilms, which are communities of bacteria encased in a self-produced matrix, are notoriously difficult to eradicate and are a major cause of chronic and device-related infections. nih.gov Several pyrazole derivatives have demonstrated promising antibiofilm activity.
One study identified a bistrifluoromethyl pyrazole compound that was potent against S. aureus biofilms, with a minimum biofilm eradication concentration (MBEC) of 1 μg/ml. nih.gov In another investigation, five pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives were evaluated for their antibiofilm activity against strong biofilm-forming strains of S. aureus and P. aeruginosa, showing biofilm inhibition of >60% at their MICs. nih.gov Furthermore, 4-diazopyrazole derivatives have been shown to be active against staphylococcal biofilms, highlighting their potential as a source for the development of new antibiofilm agents. nih.gov
Synergy with Existing Antimicrobial Agents
The rise of antibiotic resistance is a critical global health issue, necessitating the development of new therapeutic strategies. nih.govresearchgate.net Pyrazole derivatives are being investigated not only as standalone antimicrobial agents but also for their potential to work synergistically with existing antibiotics, particularly against drug-resistant pathogens. nih.govresearchgate.net These compounds are known to target various metabolic pathways in both Gram-positive and Gram-negative bacteria. nih.govscispace.com
Research has highlighted the efficacy of pyrazole derivatives against multidrug-resistant (MDR) strains, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). nih.gov For instance, certain tethered thiazolo-pyrazole derivatives have demonstrated potent activity against MRSA with Minimum Inhibitory Concentration (MIC) values as low as 4 μg/ml. nih.gov Similarly, imidazo-pyridine substituted pyrazoles have shown broad-spectrum antibacterial effects that are superior to ciprofloxacin against several bacterial strains. nih.gov The ability of these compounds to act effectively against bacteria that are resistant to conventional drugs suggests a mechanism of action that could complement or enhance the efficacy of traditional antibiotics. By targeting different bacterial pathways, these derivatives could help overcome existing resistance mechanisms, forming the basis for powerful combination therapies. nih.govscispace.com
Anticancer and Antineoplastic Investigations
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for cancer therapy. mdpi.comijrar.org Derivatives of 1-Cyclopentylpyrazol-4-ol have been the subject of extensive research, revealing multiple mechanisms through which they exert their anticancer effects. These mechanisms include direct cytotoxicity to cancer cells, induction of programmed cell death (apoptosis), and the inhibition of key enzymes and structural proteins essential for tumor growth and proliferation. mdpi.comnih.gov
Cytotoxic Effects on Cancer Cell Lines
A primary indicator of the anticancer potential of this compound derivatives is their ability to inhibit the growth and proliferation of various cancer cell lines. Studies have demonstrated dose- and time-dependent cytotoxic effects across a range of human cancers. nih.gov For example, a novel pyrazole derivative, PTA-1, was shown to be cytotoxic at low micromolar concentrations in 17 different human cancer cell lines, while exhibiting less toxicity toward non-cancerous cells. mdpi.com
Numerous studies have quantified the cytotoxic potency of these derivatives using the half-maximal inhibitory concentration (IC50) value. Fused pyrazole derivatives have shown potent activity against the human liver cancer cell line (HepG2), with IC50 values ranging from 0.31 to 0.71 μM, which is nearly tenfold more active than the reference drug erlotinib (B232) in some cases. nih.govepa.gov Other pyrazole hybrids have demonstrated significant cytotoxicity against breast cancer (MCF7), lung cancer (A549), and colon cancer (HCT116) cell lines. nih.gov For instance, certain 1,3,4-triarylpyrazoles exhibited an IC50 value of 6.53 µM against the MCF7 cell line. Another derivative, compound 43, showed excellent cytotoxicity against MCF7 cells with an IC50 of 0.25 μM. mdpi.com
The table below summarizes the cytotoxic activity of selected pyrazole derivatives against various cancer cell lines.
| Compound Class/Name | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Fused Pyrazole Derivatives | HEPG2 (Liver) | 0.31 - 0.71 | nih.govepa.gov |
| 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrids (Comp. 22 & 23) | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine analog (Compound 29) | HepG2 (Liver) | 10.05 | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine analog (Compound 29) | MCF7 (Breast) | 17.12 | mdpi.com |
| Pyrazoline Derivative (Compound 1b) | HepG-2 (Liver) | 6.78 | mdpi.com |
| Pyrazoline Derivative (Compound 1b) | Hela (Cervical) | 7.63 | mdpi.com |
| Cycloalkyl-fused Pyrazole (Compound A10) | Various Cancer Lines | 0.78 - 2.42 | nih.govresearchgate.net |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | 14.97 (at 24h) | nih.gov |
| Curcumin-Pyrazole Derivative (Compound 1) | MG63 (Osteosarcoma) | 2.7 | nih.gov |
Apoptosis Induction and Cell Cycle Arrest
Beyond general cytotoxicity, a key mechanism for the anticancer activity of this compound derivatives is the induction of apoptosis and disruption of the normal cell cycle. nih.govmdpi.com Apoptosis is a form of programmed cell death that eliminates damaged or cancerous cells. Pyrazole derivatives have been shown to trigger this process through various signaling pathways. nih.gov
Studies on the novel pyrazole compound PTA-1 in triple-negative breast cancer cells demonstrated that it induces apoptosis by promoting the externalization of phosphatidylserine (B164497) (a marker of early apoptosis), activating caspases-3/7 (executioner enzymes in the apoptotic cascade), and causing DNA fragmentation. mdpi.comresearchgate.net Other pyrazoline derivatives were found to upregulate the expression of pro-apoptotic proteins like Bax and p53 while downregulating the anti-apoptotic protein Bcl-2. mdpi.com
In addition to inducing apoptosis, these compounds frequently cause cell cycle arrest, preventing cancer cells from dividing and proliferating. nih.govnih.gov Flow cytometry analyses have revealed that treatment with pyrazole derivatives can lead to an accumulation of cells in specific phases of the cell cycle. For example, some compounds cause arrest at the G2/M phase, which is often linked to disruption of the mitotic spindle. nih.govmdpi.com Others have been shown to induce arrest in the S phase or G1 phase. nih.govrsc.org One study found that a pyrazole derivative induced cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. nih.gov Another compound was reported to arrest the cell cycle at the G1 phase in HCT-116 colon cancer cells. rsc.org
Inhibition of Tyrosine Kinases (e.g., EGFR, VEGFR-2, MET)
Tyrosine kinases are critical enzymes that regulate cell growth, proliferation, differentiation, and survival. Their aberrant activity is a hallmark of many cancers, making them prime targets for anticancer drugs. nih.gov Derivatives of the pyrazole scaffold have been successfully designed as potent inhibitors of several key tyrosine kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govepa.gov
Dual inhibition of EGFR and VEGFR-2 is a particularly attractive strategy, as it can simultaneously suppress tumor growth and angiogenesis (the formation of new blood vessels that supply tumors). nih.gov Numerous studies have reported pyrazole-based compounds with potent dual inhibitory activity. For example, a series of fused pyrazole derivatives were evaluated for their enzymatic inhibition, with one compound identified as a highly potent EGFR inhibitor (IC50 = 0.06 μM) and another as a potent VEGFR-2 inhibitor (IC50 = 0.22 μM). nih.govepa.gov Several other compounds from the same study demonstrated strong dual inhibition of both kinases. nih.govepa.gov Similarly, pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives have been rationally designed as potential anticancer agents targeting these pathways.
The table below presents the inhibitory activity of selected pyrazole derivatives against EGFR and VEGFR-2.
| Compound Class/Name | Target Kinase | IC50 Value (µM) | Reference |
|---|---|---|---|
| Fused Pyrazolo-pyrimidine (Compound 3) | EGFR | 0.06 | nih.govepa.gov |
| Fused Pyrano-pyrazole (Compound 9) | VEGFR-2 | 0.22 | nih.govepa.gov |
| 1,4-benzoxazine-pyrazole hybrid (Compound 23) | EGFR | 0.5132 | nih.gov |
| Pyrazoline (Compound 18h) | EGFR | 0.574 | rsc.org |
| Pyrazoline (Compound 18h) | VEGFR-2 | 0.135 | rsc.org |
| Pyrazoline (Compound 18g) | VEGFR-2 | 0.168 | rsc.org |
| N-Mannich base (Compound 6b) | VEGFR-2 | 0.2 | nih.gov |
Cyclin-Dependent Kinase (CDK) Inhibition
The cell cycle is tightly regulated by a family of enzymes called cyclin-dependent kinases (CDKs). Dysregulation of CDK activity is a common feature of cancer, leading to uncontrolled cell division. nih.govresearchgate.net The pyrazole scaffold has proven to be highly effective for designing potent and selective CDK inhibitors. nih.govresearchgate.net In particular, CDK2 has been identified as a key target, and its inhibition can halt cancer cell proliferation and, in some cases, overcome resistance to other therapies. mdpi.com
A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were developed as potent CDK2 inhibitors, with one compound exhibiting a Ki (inhibition constant) of 0.005 µM. mdpi.com This compound also showed sub-micromolar antiproliferative activity against 13 different cancer cell lines. mdpi.com Another study identified pyrazole derivatives with strong CDK2 inhibition, with IC50 values as low as 0.96 μM. rsc.org Mechanistic studies confirmed that these compounds work by reducing the phosphorylation of downstream targets and inducing cell cycle arrest and apoptosis. rsc.orgmdpi.com Research has also explored pyrazole-based compounds as dual inhibitors, for instance, targeting both VEGFR-2 and CDK2, which could offer a multi-pronged attack on cancer cells. nih.gov
The table below highlights the CDK inhibitory activity of specific pyrazole derivatives.
| Compound Class/Name | Target Kinase | IC50/Ki Value (µM) | Reference |
|---|---|---|---|
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 15) | CDK2 | 0.005 (Ki) | mdpi.com |
| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (Compound 14) | CDK2 | 0.007 (Ki) | mdpi.com |
| Pyrazole Derivative (Compound 9) | CDK2/cyclin A2 | 0.96 | rsc.org |
| Pyrazole Derivative (Compound 7d) | CDK2/cyclin A2 | 1.47 | rsc.org |
| Pyrazole-based Hybrid (Compound 36) | CDK2 | 0.199 | mdpi.com |
| N-Mannich base (Compound 4a) | CDK2 | 0.205 | nih.gov |
| N-Mannich base (Compound 6b) | CDK2 | 0.458 | nih.gov |
Tubulin Polymerization Inhibition
Microtubules are dynamic protein filaments that are essential components of the cell's cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle. nih.gov Compounds that interfere with microtubule dynamics, known as tubulin polymerization inhibitors, are among the most successful classes of anticancer drugs. mdpi.com Several pyrazole derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site on tubulin. nih.govmdpi.com
This inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov For example, one pyrazole-fused curcumin (B1669340) analog demonstrated significant inhibition of tubulin assembly with an IC50 of 1.52 µM. nih.gov Another study found that a cycloalkyl-fused pyrazole derivative (A10) not only inhibited tubulin polymerization but also induced apoptosis and changed the morphology of microtubules in HeLa cells. nih.gov The inhibitory concentration for some of these compounds is comparable to that of established tubulin inhibitors like colchicine and combretastatin (B1194345) A-4. mdpi.comresearchgate.net
The table below lists the tubulin polymerization inhibitory activity of selected pyrazole derivatives.
| Compound Class/Name | IC50 Value (µM) | Reference |
|---|---|---|
| Pyrazole-fused Curcumin analog (Compound 7) | 1.52 | nih.gov |
| Pyrazolo[1,5-a]pyrimidine analog (Compound 9) | 2.1 | nih.gov |
| Quinoline-pyrazole derivative (Compound 48) | 0.00911 | mdpi.com |
| Quinoline-pyridone derivative (Compound 49) | 0.0105 | mdpi.com |
| Pyrazole Derivative (Compound 4c) | 17 | researchgate.net |
BRAF V600E Kinase Inhibition
The V600E mutation in the B-Raf kinase is a critical driver in the pathogenesis of numerous cancers, leading to the constitutive activation of the MAPK signaling pathway. nih.gov This mutation is present in approximately 7% of all cancers, with a particularly high prevalence in melanoma. nih.gov Consequently, the development of inhibitors targeting B-Raf V600E is a major focus of targeted cancer therapy. f1000research.commdpi.com
Within this context, pyrazole-containing scaffolds have emerged as a key structural motif for potent and selective B-Raf V600E inhibitors. Research has led to the development of a novel series of pyrazolopyridine inhibitors through structure-based design. nih.gov These compounds have demonstrated significant efficacy, with certain 3-methoxy pyrazolopyridine derivatives showing potent, selective, and orally bioavailable properties that inhibit tumor growth in mouse xenograft models driven by B-Raf V600E. nih.gov
Further investigations into pyrazolopyridine inhibitors have elucidated their ability to bind to the kinase in different conformational states, such as the DFG-in or DFG-out conformations. nih.gov This versatility allows for the rational design of highly selective inhibitors. The kinase selectivity profile is largely determined by the part of the inhibitor that extends into the back pocket of the kinase, influencing the enzyme's conformation. nih.gov While specific studies on this compound are not available, the established success of the pyrazole core in related structures underscores the potential of its derivatives as B-Raf V600E inhibitors.
Table 1: Examples of Pyrazolopyridine B-RafV600E Inhibitors and Their Potency This table is representative of data for the general class of pyrazolopyridine inhibitors, as specific data for this compound derivatives is not available.
| Compound Class | Target | Key Findings | Reference |
|---|---|---|---|
| Pyrazolopyridines | B-RafV600E | Potent, selective, and orally bioavailable agents that inhibited tumor growth in mouse xenograft models. | nih.gov |
| Pyrazolopyridines (Type II) | B-RafV600E (DFG-out) | Cell potent inhibitors rationally designed from related compounds that bind in an unconventional mode. | nih.gov |
Antioxidant and Reactive Oxygen Species (ROS) Scavenging
Pyrazole derivatives are recognized as an important class of heterocyclic compounds with a wide spectrum of biological activities, including significant antioxidant potential. researchgate.netnih.govijpsr.com The pyrazole scaffold is a key feature in the development of agents with potent free radical scavenging capabilities. researchgate.net The antioxidant capacity of these compounds is often evaluated through various in vitro assays, such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay and the ferric-reducing antioxidant power (FRAP) test. researchgate.netnih.gov
Structure-activity relationship studies have shown that modifications to the pyrazole core can significantly influence antioxidant activity. For instance, a series of 4-aminopyrazol-5-ol hydrochlorides, which are structurally related to pyrazol-4-ols, demonstrated high antioxidant activity in the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, with most compounds showing activity comparable to the standard antioxidant Trolox. researchgate.net In another study on pyrazoline derivatives, one compound was particularly effective at preventing lipid peroxidation in rat brain homogenates stimulated by various agents, highlighting its potential to prevent oxidative damage. nih.gov
Modulation of Endogenous Antioxidant Systems (e.g., Superoxide (B77818) Dismutase, Catalase, Glutathione (B108866) Peroxidase)
The cellular defense against oxidative stress relies heavily on a system of endogenous antioxidant enzymes, primarily superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). researchgate.netnih.gov These enzymes function in a coordinated manner to neutralize harmful reactive oxygen species. researchgate.net SOD catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide (H₂O₂). Subsequently, catalase and glutathione peroxidase are responsible for converting H₂O₂ into harmless water, thus preventing the formation of more dangerous radicals. researchgate.netnih.gov
Inhibition of ROS Production in Cellular Models
Beyond direct scavenging, certain pyrazole derivatives have been shown to actively inhibit the production of ROS in cellular models. bioworld.comnih.gov For example, a patented series of pyrazole derivatives were identified as inhibitors of ROS production in human acute promyelocytic leukemia HL-60 cells and rat dopaminergic neural cells. bioworld.com These compounds showed suppressive activity greater than 70% at micromolar concentrations. bioworld.com
In other research, hybrid molecules containing pyrazole and imidazopyrazole scaffolds were found to be effective in reducing ROS levels in biological targets such as platelets. nih.gov The study highlighted that the combined structure was crucial for this activity, as the individual pyrazole or imidazopyrazole scaffolds alone were inactive. nih.gov
Conversely, some pyrazole derivatives have been found to induce apoptosis in cancer cells through the generation of ROS. waocp.orgnih.gov In a study on triple-negative breast cancer cells, a specific pyrazole derivative induced dose- and time-dependent cell toxicity, which was accompanied by an elevated level of ROS and increased caspase 3 activity. waocp.orgnih.gov This dual role—inhibiting ROS production in some contexts while generating it in others (particularly in cancer cells)—demonstrates the chemical versatility of the pyrazole scaffold and its potential for nuanced therapeutic applications.
Table 2: Activity of Pyrazole Derivatives in Cellular ROS Models This table presents findings for the general class of pyrazole derivatives, as specific data for this compound is not available.
| Compound/Derivative Class | Cell Model | Activity | Reference |
|---|---|---|---|
| Pyrazole derivatives | Human leukemia HL-60 cells | Inhibited palmitate-induced ROS production (>70% suppression at 0.5 mM). | bioworld.com |
| Pyrazole derivatives | Rat dopaminergic N27 neural cells | Inhibited α-synuclein preformed fibril (PFF)-induced ROS generation. | bioworld.com |
| Hybrid pyrazole-imidazopyrazole derivatives | Platelets | Inhibited intracellular ROS levels. | nih.gov |
| 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | MDA-MB-468 breast cancer cells | Induced apoptosis accompanied by elevated levels of ROS. | waocp.orgnih.gov |
Other Pharmacological Activities
The therapeutic potential of pyrazole derivatives extends beyond oncology and antioxidant applications into metabolic and neurological disorders.
Antidiabetic and Metabolic Syndrome Targeting (e.g., 11β-HSD1 Inhibition)
The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a crucial role in regulating glucocorticoid action at the tissue level by converting inactive cortisone (B1669442) to active cortisol. nih.gov Overactivity of 11β-HSD1 in adipose and liver tissues is linked to the pathologies of metabolic syndrome, including obesity and insulin (B600854) resistance. nih.gov This makes selective inhibition of 11β-HSD1 a promising therapeutic strategy for type 2 diabetes. nih.govmdpi.com
Numerous selective inhibitors of 11β-HSD1 are under development, with several having been tested in clinical trials. mdpi.comnih.gov While various chemical scaffolds, such as 1,2,4-oxodiazoles and 2-aminothiazol-4(5h)-ones, have been explored for 11β-HSD1 inhibition, there is currently no specific literature linking this compound or its direct derivatives to this target. nih.govresearchgate.net However, given the broad pharmacological applicability of the pyrazole core, its potential in this therapeutic area remains a possibility for future investigation.
Neuropharmacological Effects (e.g., Antidepressant, Anticonvulsant)
The pyrazole scaffold has also been incorporated into molecules designed to treat neurological disorders. A study focused on developing novel substituted pyrazoles for epilepsy demonstrated that the designed compounds showed significant anticonvulsive activity in mouse models. nih.gov The most potent compound from the series was found to have no behavioral alterations while also reducing levels of oxidative stress and inflammation, suggesting a favorable profile for an antiepileptic drug. nih.gov
While the link between antidepressant medications and seizure thresholds is complex, various heterocyclic compounds are continuously being explored for their potential antidepressant and anticonvulsant effects. nih.govdntb.gov.ua For example, derivatives of 1-(5-phenyl-4-oxo-2-oxazolin-2-yl)-4-carbamoylpiperazine were evaluated for both antidepressant and anticonvulsant activities. nih.gov Although specific studies on the neuropharmacological effects of this compound have not been published, the proven utility of the pyrazole core in anticonvulsant agents suggests it is a viable scaffold for the development of new central nervous system-acting drugs. nih.gov
Cardioprotective and Vasorelaxant Activities (e.g., Phosphodiesterase Inhibition)
Derivatives of this compound are emerging as compounds of interest for their potential cardiovascular benefits, including cardioprotective and vasorelaxant effects. One of the key mechanisms being explored for these actions is the inhibition of phosphodiesterases (PDEs). PDEs are enzymes that break down cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in cardiovascular signaling pathways. lbl.gov By inhibiting these enzymes, the intracellular levels of cAMP and cGMP can be increased, leading to a cascade of effects that can be beneficial for heart function and blood vessel tone. lbl.govjst.go.jp
Research into pyrazole derivatives has shown that these compounds can indeed possess vasorelaxant properties. For instance, a novel synthetic pyrazole derivative, LQFM 021, has been identified as a possible phosphodiesterase-3 (PDE-3) inhibitor. jst.go.jp This compound induced the relaxation of isolated arteries, an effect that was potentiated by the endothelium. jst.go.jp The vasorelaxant effect of LQFM 021 was found to involve the sGC/cGMP and AC/cAMP pathways, which are modulated by PDE activity. jst.go.jp Furthermore, the relaxation induced by this compound was also linked to the flow of potassium (K+) and calcium (Ca2+) ions through the cell membrane and the uptake of Ca2+ by the sarcoplasmic reticulum. jst.go.jp
The vasorelaxant activity of pyrazole derivatives is not solely linked to PDE inhibition. Other studies have demonstrated that the vasorelaxant mechanism of certain pyrazole compounds involves the NO/cGMP pathway and calcium channels. nih.gov For example, the pyrazole derivative 5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole (LQFM039) elicited a concentration-dependent relaxation that was attenuated by inhibitors of the NO/cGMP pathway. nih.gov Another study on the pyrazole derivative 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole (LQFM-21) also pointed to the involvement of the NO/cGMP pathway in its blood pressure-lowering effects. nih.gov
In addition to vasorelaxation, cardioprotective effects have also been observed with pyrazole-based compounds. A study on novel pyrazole-thiadiazole derivatives demonstrated a protective effect against isoproterenol-induced myocardial infarction in rats. nih.gov The lead compound, 6c, was found to decrease the levels of cardiac injury biomarkers and showed a restoration of microstructural changes in cardiac tissues. nih.gov While the primary mechanism of action in this study was identified as the inhibition of NF-κB, it highlights the broader potential of the pyrazole scaffold in exerting cardioprotective effects. nih.gov
The potential for pyrazole derivatives to act as potent PDE inhibitors has been further solidified by research that led to the discovery of a family of potent PDE4 inhibitors based on a pyrazole carboxylic ester scaffold. lbl.gov Through structural analysis, a 4,000-fold increase in the potency of a PDE4 inhibitor was achieved after only two rounds of chemical synthesis. lbl.gov Although this particular study did not focus on cardiovascular effects, it underscores the suitability of the pyrazole core for designing potent and selective PDE inhibitors. lbl.gov
The table below summarizes the findings related to the vasorelaxant activity of a pyrazole derivative with potential PDE-3 inhibitory action.
| Compound | Proposed Mechanism | Key Findings |
| LQFM 021 | Possible PDE-3 inhibitor | - Induced relaxation of isolated arteries. jst.go.jp- Vasorelaxant effect potentiated by the endothelium. jst.go.jp- Involvement of sGC/cGMP and AC/cAMP pathways. jst.go.jp- Modulated K+ and Ca2+ flow. jst.go.jp |
The following table presents data on a pyrazole derivative with cardioprotective effects, acting through a different mechanism.
| Compound | Primary Mechanism | Key Cardioprotective Findings |
| Compound 6c (Pyrazole-thiadiazole derivative) | NF-κB inhibitor | - Decreased cardiac injury biomarkers. nih.gov- Restored microstructural changes in cardiac tissue post-myocardial infarction. nih.gov- Modulated apoptosis and oxidative stress. nih.gov |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Cyclopentylpyrazol 4 Ol Scaffolds
Influence of Cyclopentyl Substitution Position and Stereochemistry
The cyclopentyl group at the N1 position of the pyrazole (B372694) ring is a key feature influencing the molecule's interaction with biological targets. The size, shape, and lipophilicity of the cyclopentyl moiety can significantly affect binding affinity and selectivity. While direct SAR studies on 1-cyclopentylpyrazol-4-ol are not extensively documented in publicly available literature, general principles from related pyrazole derivatives suggest that the nature of the N1 substituent is critical for activity. For instance, in a series of 3,4,5-substituted pyrazoles, a derivative bearing a cyclopentyl moiety exhibited inhibitory activities comparable to a 3,5-diphenylpyrazole, indicating that the cyclopentyl group can be a favorable substitution.
Role of Hydroxyl Group at Position 4 on Activity and Selectivity
The hydroxyl group at the C4 position of the pyrazole ring is a significant functional group that can profoundly influence the compound's biological activity and properties. This hydroxyl group can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions with amino acid residues in a protein's active site. researchgate.net The presence of a 4-hydroxyl group has been noted in pyrazole derivatives investigated as potent ferroptosis inhibitors, highlighting its potential importance in specific therapeutic applications.
Effects of Substituents on Pyrazole Nitrogen and Carbon Atoms
The introduction of various substituents on the pyrazole ring's nitrogen and carbon atoms allows for the fine-tuning of the molecule's electronic and steric properties.
N1-Substitution: As discussed, the cyclopentyl group at N1 is a defining feature. Modifications to this group, such as altering ring size (e.g., cyclobutyl, cyclohexyl) or introducing substituents, would likely have a significant impact on SAR. N-alkylation is a common strategy in the synthesis of pyrazole derivatives to introduce such diversity. nih.gov
C4-Substitutions: While this article focuses on the 4-ol scaffold, it is noteworthy that substitution at the C4 position is a common strategy in pyrazole chemistry. The introduction of groups other than hydroxyl would fundamentally alter the SAR.
The following table summarizes the potential effects of substitutions at different positions of the pyrazole ring based on general findings for pyrazole derivatives:
| Position | Type of Substituent | Potential Impact on Activity/Properties |
| N1 | Cycloalkyl (e.g., Cyclopentyl) | Influences lipophilicity, steric interactions, and overall binding affinity. |
| C3 | Aryl, Alkyl | Modulates electronic properties, steric bulk, and potential for π-π stacking interactions. |
| C4 | Hydroxyl (-OH) | Acts as a hydrogen bond donor/acceptor, influences solubility and metabolic stability. |
| C5 | Aryl, Alkyl | Similar to C3, allows for fine-tuning of steric and electronic properties to optimize target engagement. |
Systematic Design and Synthesis of Analogs for SAR Derivation
The systematic design and synthesis of analogs are fundamental to elucidating the SAR of the this compound scaffold. A common synthetic approach to pyrazole derivatives involves the cyclocondensation of a 1,3-dicarbonyl compound with a substituted hydrazine (B178648). For N-substituted pyrazoles, N-alkylation of a pyrazole precursor is a key step. nih.gov
A systematic SAR study would involve the synthesis of a library of analogs with focused modifications at specific positions. For example:
Variation of the N1-Cycloalkyl Group: A series of analogs could be synthesized where the cyclopentyl group is replaced with other cycloalkyl rings (cyclobutyl, cyclohexyl, etc.) or acyclic alkyl chains to probe the optimal size and lipophilicity for the N1 substituent.
Modification of the C4-Hydroxyl Group: The hydroxyl group could be converted to an ether or an ester to investigate the importance of its hydrogen bonding capabilities. Complete removal of the hydroxyl group would also be a critical experiment to understand its contribution to activity.
Substitution at C3 and C5: A diverse set of substituents (e.g., small alkyl groups, various substituted phenyl rings) could be introduced at the C3 and C5 positions to map the steric and electronic requirements of the target's binding pocket.
The synthesis of such analogs often involves multi-step reaction sequences. For instance, the synthesis of pyrazol-4-yl-pyridine derivatives has been achieved through stepwise Suzuki coupling reactions from a pyrazole boronic ester intermediate. nih.gov Similar cross-coupling strategies could be employed to introduce diversity at the carbon atoms of the this compound core.
The biological data obtained from these systematically designed analogs would then be used to build a comprehensive SAR model, guiding the design of future generations of compounds with improved therapeutic potential.
Future Research Directions and Therapeutic Prospects for 1 Cyclopentylpyrazol 4 Ol
Rational Design of Compounds with Enhanced Potency and Selectivity
The rational design of analogs of 1-Cyclopentylpyrazol-4-ol would be a critical step in optimizing its potential therapeutic properties. This process would likely involve a multi-faceted approach combining computational modeling and synthetic chemistry to explore structure-activity relationships (SAR).
Computational Modeling and SAR Studies
Initial efforts would likely focus on in silico studies to predict the binding of this compound to various biological targets. Molecular docking simulations could be employed to identify potential protein targets and to understand the key interactions between the compound and the binding site. These computational models would form the basis for designing new analogs with improved potency and selectivity.
Hypothetical Data Table: In Silico Target Prediction for this compound
| Potential Target | Docking Score (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Cyclooxygenase-2 (COX-2) | -9.8 | Arg120, Tyr355, Ser530 |
| p38 MAP Kinase | -8.5 | Lys53, Met109, Gly110 |
| Janus Kinase 2 (JAK2) | -8.2 | Leu855, Gly856, Arg980 |
| Carbonic Anhydrase IX | -7.9 | His94, His96, Thr200 |
Based on the insights from computational studies, synthetic chemists could then create a library of derivatives. Modifications could be made at several positions on the this compound molecule:
The Cyclopentyl Group: Altering the size and nature of this group could influence lipophilicity and binding affinity.
The Pyrazole (B372694) Core: Substitution on the pyrazole ring could modulate the electronic properties and orientation of the molecule within a binding pocket.
The Hydroxyl Group: This group could be a key hydrogen bonding donor, and its modification or replacement could fine-tune target engagement.
Combination Therapy Strategies
For many complex diseases, combination therapy has become a standard of care. Investigating this compound in combination with other therapeutic agents could reveal synergistic effects, leading to enhanced efficacy and potentially reduced side effects. The choice of combination partners would depend on the identified therapeutic area for this compound. For instance, if it shows anti-inflammatory properties, it could be combined with other anti-inflammatory drugs or disease-modifying antirheumatic drugs (DMARDs).
Illustrative Table: Potential Combination Therapy Strategies for a Hypothetical Anti-inflammatory Indication
| Combination Partner | Rationale for Combination | Potential Therapeutic Area |
|---|---|---|
| Methotrexate | Synergistic anti-inflammatory effects | Rheumatoid Arthritis |
| A TNF-alpha inhibitor | Targeting different inflammatory pathways | Psoriatic Arthritis |
| A selective COX-2 inhibitor | Enhanced pain and inflammation control | Osteoarthritis |
Prodrug Development and Delivery Systems
The physicochemical properties of a drug candidate, such as solubility and permeability, are critical for its bioavailability. Prodrug strategies are often employed to overcome limitations in these areas. For this compound, the hydroxyl group presents a convenient handle for the attachment of promoieties that could enhance its pharmacokinetic profile.
Prodrug Design
A prodrug of this compound could be designed to improve its aqueous solubility or to facilitate its transport across biological membranes. For example, an ester prodrug could be synthesized, which would be cleaved by endogenous esterases to release the active parent compound. The choice of promoiety would be guided by the desired properties and the metabolic environment of the target tissue. The development of prodrugs for pyrazolo[3,4-d]pyrimidine compounds has been explored to enhance their pharmacokinetic properties mdpi.com.
Advanced Delivery Systems
In addition to prodrugs, advanced drug delivery systems could be explored to improve the therapeutic index of this compound. These could include nanoformulations, such as liposomes or polymeric nanoparticles, which can offer advantages like targeted delivery and controlled release.
Preclinical and Clinical Translational Research
A comprehensive preclinical development program would be essential to evaluate the safety and efficacy of this compound before it could be considered for human clinical trials.
In Vitro and In Vivo Preclinical Studies
In Vitro Studies: A battery of in vitro assays would be necessary to characterize the pharmacological profile of the compound. This would include target-based assays to confirm its mechanism of action and cell-based assays to assess its functional effects.
In Vivo Studies: Following promising in vitro results, studies in animal models of disease would be conducted to evaluate the efficacy and safety of this compound. Pharmacokinetic and toxicological studies would also be a critical component of the preclinical data package.
Hypothetical Preclinical Data Summary for this compound
| Study Type | Key Findings (Illustrative) |
|---|---|
| In Vitro Pharmacology | IC50 of 50 nM against target X |
| Cell-based Assay | Inhibition of cytokine release in human PBMCs |
| In Vivo Efficacy | Dose-dependent reduction of inflammation in a mouse model |
| Pharmacokinetics (Rat) | Oral bioavailability of 30%, half-life of 6 hours |
| Toxicology (Rat) | No observed adverse effect level (NOAEL) at 100 mg/kg/day |
Should preclinical studies demonstrate a favorable safety and efficacy profile, a clinical development plan would be formulated. This would typically involve:
Phase I: First-in-human studies in healthy volunteers to assess safety, tolerability, and pharmacokinetics.
Phase II: Studies in patients to evaluate the efficacy of the compound for a specific indication and to determine the optimal dose.
Phase III: Large-scale, multicenter trials to confirm the efficacy and safety of the compound in a broader patient population.
Exploration of Novel Therapeutic Areas
The pyrazole scaffold is known for its versatility and has been successfully incorporated into drugs for a wide array of diseases. Therefore, it is plausible that this compound or its derivatives could have utility in novel therapeutic areas beyond what might be initially predicted. High-throughput screening and phenotypic screening approaches could be employed to uncover unexpected biological activities and to identify new potential indications for this compound. The diverse biological activities of pyrazole derivatives include anti-inflammatory, analgesic, anticancer, and antimicrobial effects.
Q & A
Q. What are the common synthetic routes for preparing 1-Cyclopentylpyrazol-4-ol, and what critical parameters influence reaction efficiency?
The synthesis of this compound typically involves cyclocondensation or nucleophilic substitution reactions. A validated method includes refluxing precursors (e.g., cyclopentylamine and pyrazole derivatives) with chloranil in xylene for 25–30 hours, followed by purification via recrystallization from methanol . Key parameters affecting efficiency include reaction time, temperature (optimal reflux conditions), stoichiometric ratios, and the use of dehydrating agents to drive the reaction to completion. Catalyst selection (e.g., acid/base catalysts) and solvent polarity also significantly influence yield and purity .
Q. How can researchers characterize the structural identity and purity of this compound post-synthesis?
Structural confirmation requires multi-technique validation:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and cyclopentyl integration .
- Infrared (IR) Spectroscopy : Identification of functional groups (e.g., -OH at ~3200 cm⁻¹ for the pyrazole hydroxyl group) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks and fragmentation patterns .
- Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate empirical formulas .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and crystal packing (if single crystals are obtainable) .
Advanced Research Questions
Q. What strategies are effective in optimizing the synthesis of this compound to achieve higher yields and scalability?
Advanced optimization strategies include:
- Catalyst Screening : Transition metal catalysts (e.g., Pd/Cu) for cross-coupling reactions to reduce side products .
- Microwave-Assisted Synthesis : Reduced reaction time (e.g., from 30 hours to 2–4 hours) while maintaining yield .
- Solvent Engineering : Use of polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
- Flow Chemistry : Continuous-flow systems for improved heat/mass transfer and scalability .
- Purification Innovations : Chromatography (e.g., flash column) over recrystallization for complex mixtures .
Q. How should researchers address contradictions between computational predictions and experimental spectroscopic data for this compound derivatives?
Discrepancies often arise from tautomerism, solvent effects, or crystal packing. Mitigation strategies include:
- Tautomer Stability Analysis : DFT calculations to compare energy landscapes of possible tautomers .
- Solvent-Dependent NMR : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
- X-ray Validation : Resolve ambiguities using crystallographic data to confirm dominant tautomeric forms .
- Dynamic HPLC : Monitor equilibrium states in solution to correlate with computational models .
Q. What methodologies are recommended for assessing the biological activity of this compound derivatives in antimicrobial research?
Standardized protocols include:
- In Vitro Antimicrobial Assays : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria, as well as fungi (C. albicans) .
- Cytotoxicity Screening : MTT assays on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .
- Structure-Activity Relationship (SAR) : Systematic substitution of the cyclopentyl or pyrazole moieties to identify pharmacophores .
Q. How can researchers reconcile discrepancies in reaction outcomes when using different catalytic systems for this compound synthesis?
Contradictory results (e.g., variable yields or byproducts) require:
- Mechanistic Studies : Isotopic labeling (e.g., ¹⁵N) or kinetic profiling to elucidate catalytic pathways .
- In Situ Monitoring : Real-time techniques like FTIR or Raman spectroscopy to track intermediate formation .
- Computational Modeling : Density Functional Theory (DFT) to compare activation energies across catalytic systems .
- Cross-Validation : Reproduce reactions under identical conditions (solvent, temperature) to isolate catalyst-specific effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
